Chemical structure and properties of 6-bromo-4-fluoro-7-methyl-1H-indole
Chemical structure and properties of 6-bromo-4-fluoro-7-methyl-1H-indole
An In-depth Technical Guide to the Chemical Structure and Properties of 6-bromo-4-fluoro-7-methyl-1H-indole
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole nucleus with halogens and alkyl groups can profoundly influence its physicochemical properties and biological activity. Halogenation, particularly with bromine and fluorine, has been shown to enhance antiproliferative, antimicrobial, and anti-inflammatory effects by modifying electronic character and lipophilicity.[2][3] This guide provides a comprehensive technical overview of the novel compound 6-bromo-4-fluoro-7-methyl-1H-indole. As direct literature on this specific molecule is not yet available, this document synthesizes established principles of indole chemistry to propose a robust synthetic route, predict its spectroscopic and physicochemical properties, and explore its potential for further functionalization and application in drug discovery. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of new, highly functionalized indole derivatives.
Proposed Synthesis Pathway
The synthesis of 6-bromo-4-fluoro-7-methyl-1H-indole can be strategically approached through a multi-step sequence commencing with the formation of a substituted indole core, followed by regioselective bromination. The Fischer indole synthesis offers a classic and versatile method for constructing the initial 4-fluoro-7-methyl-1H-indole intermediate.
Synthesis of 4-fluoro-7-methyl-1H-indole (Intermediate 2)
The proposed synthesis begins with commercially available 3-fluoro-2-methylaniline (1 ). This starting material undergoes diazotization followed by reduction to form the corresponding hydrazine, which is then subjected to a Fischer indole synthesis with a suitable carbonyl compound.
Figure 1: Proposed two-step synthesis of the target molecule.
Causality of Experimental Choices:
-
Fischer Indole Synthesis: This method is chosen for its reliability in forming the indole ring from readily available anilines.[4] The use of pyruvic acid followed by decarboxylation is a well-established route to generate the parent indole ring system. Polyphosphoric acid (PPA) is selected as the acidic catalyst for the cyclization step due to its effectiveness in promoting the reaction at elevated temperatures.
-
Regioselective Bromination: The bromination of the 4-fluoro-7-methyl-1H-indole intermediate (2 ) is the critical final step. The indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. However, since C3 is already substituted with a methyl group in the parent indole, substitution occurs on the benzene ring. The directing effects of the existing substituents (fluoro, methyl, and the pyrrole ring nitrogen) guide the incoming electrophile. The activating, ortho,para-directing nature of the pyrrole nitrogen, combined with the directing effects of the C7-methyl and C4-fluoro groups, favors bromination at the C6 position. N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a mild and highly regioselective source of electrophilic bromine for electron-rich aromatic compounds.[5][6]
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-fluoro-7-methyl-1H-indole (2)
-
Hydrazine Formation: To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in concentrated HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
After stirring for 30 minutes, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Basify the mixture with aqueous NaOH solution until pH > 10 and extract the (3-fluoro-2-methylphenyl)hydrazine product with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Indole Formation: Dissolve the crude hydrazine and pyruvic acid (1.1 eq) in ethanol and heat to reflux for 1 hour to form the hydrazone.
-
Remove the solvent in vacuo. Add polyphosphoric acid (PPA) and heat the mixture to 150°C for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize with aqueous NaOH and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-fluoro-7-methyl-1H-indole (2 ).
Step 2: Synthesis of 6-bromo-4-fluoro-7-methyl-1H-indole (3)
-
Dissolve 4-fluoro-7-methyl-1H-indole (2 ) (1.0 eq) in acetonitrile (CH₃CN) at 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 6-bromo-4-fluoro-7-methyl-1H-indole (3 ).
Physicochemical and Spectroscopic Profile (Predicted)
The introduction of bromo, fluoro, and methyl substituents onto the indole scaffold imparts distinct physicochemical and spectroscopic characteristics. The following properties are predicted based on established principles and data from analogous structures.
Predicted Physicochemical Properties
| Property | Value |
| IUPAC Name | 6-bromo-4-fluoro-7-methyl-1H-indole |
| Molecular Formula | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol |
| Predicted LogP | ~3.5 |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz) The proton NMR spectrum is predicted to show distinct signals for the N-H proton, the aromatic protons on both rings, and the methyl group protons.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.10 | br s | - |
| H5 | ~7.15 | d | J(H-F) ≈ 8.0 |
| H2 | ~7.10 | t | J ≈ 2.5 |
| H3 | ~6.55 | t | J ≈ 2.5 |
| C7-CH₃ | ~2.50 | s | - |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 101 MHz) The carbon NMR spectrum will reflect the electronic environment of each carbon atom, with significant downfield shifts for carbons attached to electronegative atoms (F, N) and upfield shifts influenced by the methyl group.[7][8]
| Carbon | Predicted δ (ppm) |
| C4 (C-F) | ~155 (d, ¹J(C-F) ≈ 240 Hz) |
| C7a | ~138 |
| C3a | ~128 |
| C2 | ~125 |
| C7 | ~120 |
| C5 | ~115 (d, J(C-F) ≈ 20 Hz) |
| C6 (C-Br) | ~112 |
| C3 | ~103 |
| C7-CH₃ | ~15 |
Infrared (IR) Spectroscopy (Predicted, KBr Pellet) The IR spectrum provides key information on the functional groups present.[9][10][11]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1615, ~1460 | C=C stretch | Aromatic C=C |
| ~1250 | C-F stretch | Aryl-Fluoride |
| ~600 | C-Br stretch | Aryl-Bromide |
Mass Spectrometry (MS) (Predicted, EI) Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. The presence of bromine is uniquely identified by its isotopic signature.[12][13][14]
| m/z | Interpretation |
| 229 / 227 | Molecular ion peaks [M+2]⁺ (⁸¹Br) / [M]⁺ (⁷⁹Br) |
| 148 | Fragment ion [M-Br]⁺ |
| 133 | Fragment ion [M-Br-CH₃]⁺ |
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing ~1 mg of the compound mixed with ~100 mg of dry KBr powder. Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into an Electron Ionization (EI) mass spectrometer. Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
Chemical Reactivity and Synthetic Utility
The bromine atom at the C6 position of 6-bromo-4-fluoro-7-methyl-1H-indole serves as a versatile synthetic handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions. This capability is paramount in drug discovery for generating chemical libraries for structure-activity relationship (SAR) studies.
Figure 2: Key cross-coupling reactions for diversification.
Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the bromoindole and an organoboron compound, typically an aryl or heteroaryl boronic acid.
-
Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of 6-bromo-4-fluoro-7-methyl-1H-indole (1.0 eq), an arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a solvent mixture (e.g., dioxane/water 4:1), add a palladium catalyst like Pd(PPh₃)₄ (5 mol%).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100°C for 12-24 hours.
-
After cooling, dilute with water and extract with an organic solvent.
-
Purify the product via column chromatography.
-
Heck Reaction
The Heck reaction facilitates the coupling of the bromoindole with an alkene, providing access to vinyl-substituted indoles.[15][16][17][18]
-
Protocol: Heck Reaction
-
Combine 6-bromo-4-fluoro-7-methyl-1H-indole (1.0 eq), an alkene (e.g., butyl acrylate, 1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., triethylamine, 2.0 eq) in a sealed tube with a suitable solvent like DMF or acetonitrile.
-
Heat the reaction mixture to 100-120°C for 16-24 hours.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction allows for the coupling of the bromoindole with a wide range of primary or secondary amines.[19][20][21][22]
-
Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine 6-bromo-4-fluoro-7-methyl-1H-indole (1.0 eq), an amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 5 mol%) in an oven-dried flask.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the flask and heat the mixture at 90-110°C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Purify the product via column chromatography.
-
Potential Applications in Drug Discovery
Substituted bromoindoles are a wellspring of bioactive compounds with significant therapeutic potential.[23][24] The specific combination of substituents in 6-bromo-4-fluoro-7-methyl-1H-indole suggests several promising avenues for investigation in drug discovery.
-
Anticancer Activity: 6-Bromoindoles have demonstrated potent anticancer effects.[2][23] For instance, 6-bromoisatin induces apoptosis and inhibits cell proliferation in various cancer cell lines. The target molecule could be evaluated for its cytotoxic activity against panels of cancer cells, with a particular focus on kinases, which are often inhibited by indole-based compounds.[24]
-
Anti-inflammatory and Antimicrobial Properties: Marine sponges are a rich source of 6-bromoindole alkaloids that exhibit significant anti-inflammatory and antimicrobial activities.[25][26] Compounds from Geodia barretti have been shown to modulate inflammatory responses.[26] The title compound could be screened for its ability to inhibit the production of inflammatory mediators or for its activity against pathogenic bacteria and fungi.[4][27]
-
Enzyme Inhibition: The indole scaffold is a common feature in enzyme inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, making the molecule a candidate for screening against various enzymatic targets, including those relevant to neurodegenerative diseases.[23]
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of the title compound against a specific protein kinase, a common target for indole-based drugs.[24]
-
Reagents and Materials: Kinase enzyme, specific peptide substrate, ATP, test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
Prepare serial dilutions of 6-bromo-4-fluoro-7-methyl-1H-indole in the assay buffer.
-
In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specified period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit kinase activity by 50%).
Conclusion
While 6-bromo-4-fluoro-7-methyl-1H-indole remains a novel chemical entity without direct characterization in the current scientific literature, its structure is highly compelling for medicinal chemistry. By applying established synthetic methodologies such as the Fischer indole synthesis and regioselective bromination, its preparation is eminently feasible. The predicted spectroscopic profile provides a clear roadmap for its characterization. Most significantly, the presence of a bromine atom at the C6 position unlocks a vast potential for chemical diversification through modern cross-coupling reactions, enabling the creation of extensive libraries for biological screening. The known bioactivities of related bromo- and fluoro-indoles strongly suggest that this compound and its derivatives are promising candidates for investigation as anticancer, anti-inflammatory, and antimicrobial agents. This guide offers a robust theoretical and practical framework to stimulate and support future research into this promising molecule.
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